

An In-depth Technical Guide to Benzopinacolone: Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Benzopinacolone	
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Abstract

Benzopinacolone, also known as 2,2,2-triphenylacetophenone, is a crystalline organic compound that serves as a classic example of the pinacol rearrangement, a carbon-carbon bond migration reaction of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of **benzopinacolone**. Detailed experimental protocols for its preparation from benzopinacol, including reaction monitoring and purification techniques, are presented. Spectroscopic data for the characterization of **benzopinacolone** are summarized, and the mechanism of its formation via the acid-catalyzed pinacol rearrangement is elucidated.

Structure and Properties of Benzopinacolone

Benzopinacolone is a ketone with the chemical formula C₂₆H₂₀O. Its structure consists of a trityl group (a triphenylmethyl group) and a benzoyl group attached to the same carbonyl carbon. This sterically hindered ketone exists as a white to off-white crystalline solid.[1]

Physical Properties

Benzopinacolone is known to exist in at least two crystalline forms, an alpha (α) and a beta (β) form, which exhibit different melting points. The β -form is the more commonly encountered



polymorph.[2] Quantitative physical properties of benzopinacolone are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C26H20O	[1]
Molecular Weight	348.44 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point (β-form)	179-182 °C	[2][3]
Melting Point (α-form)	206-207 °C	[2]
Boiling Point	498.4 ± 14.0 °C at 760 mmHg	
Density	1.1 ± 0.1 g/cm ³	_
Solubility	Insoluble in water; soluble in organic solvents such as hot benzene, ligroin, and ethanol.	[4]

Spectroscopic Properties

The structural characterization of **benzopinacolone** is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Key spectroscopic data are presented in Tables 2, 3, and 4.

Table 2: Infrared (IR) Spectroscopy Data for Benzopinacolone

Wavenumber (cm⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1680	Strong	C=O stretch (ketone)
~1600, 1490, 1450	Medium-Strong	Aromatic C=C stretches
~700-750	Strong	C-H out-of-plane bending (monosubstituted benzene)



Table 3: ¹H and ¹³C NMR Spectral Data for **Benzopinacolone** in CDCl₃

¹H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	15H	Aromatic protons (trityl group)	
~7.6-7.8	Multiplet	5H	Aromatic protons (benzoyl group)	
¹³ C NMR	Chemical Shift (δ, ppm)	Assignment		
~71.0	Quaternary carbon (C(Ph)₃)			
~126.6, 127.7,		_		
130.8, 131.0,	Aromatic			
131.6, 137.4,	carbons			
143.1				
~198.8	Carbonyl carbon (C=O)	_		

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[2]

Table 4: Mass Spectrometry Fragmentation Data for Benzopinacolone

m/z	Proposed Fragment Ion	
348	[M] ⁺ (Molecular ion)	
243	[M - C ₆ H ₅ CO] ⁺ (Loss of benzoyl radical)	
165	[C13H9]+ (Fluorenyl cation)	
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	



Synthesis of Benzopinacolone via Pinacol Rearrangement

Benzopinacolone is classically synthesized through the acid-catalyzed pinacol rearrangement of benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This reaction involves the 1,2-migration of a phenyl group.

Reaction Mechanism

The pinacol rearrangement of benzopinacol is an acid-catalyzed reaction that proceeds through the formation of a carbocation intermediate. The accepted mechanism involves the following steps:

- Protonation of a hydroxyl group: One of the hydroxyl groups of benzopinacol is protonated by the acid catalyst (e.g., iodine in acetic acid or sulfuric acid) to form a good leaving group (water).
- Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.
- 1,2-Phenyl shift: A phenyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement results in a more stable, resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom.
- Deprotonation: A proton is removed from the oxygen atom to yield the final product, **benzopinacolone**.



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Caption: The acid-catalyzed pinacol rearrangement of benzopinacol to **benzopinacolone**.

Experimental Protocols Synthesis of Benzopinacolone from Benzopinacol







This protocol is adapted from established literature procedures.[4]

Materials:			

- Benzopinacol
- Glacial acetic acid
- Iodine
- Ethanol
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Büchner funnel and filter flask
- Beakers
- Stirring rod

Procedure:

- In a 100 mL round-bottom flask, dissolve 4.0 g of benzopinacol in 20 mL of glacial acetic acid.
- Add a few crystals of iodine to the flask to act as the catalyst.
- Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
- Maintain the reflux for approximately 5-10 minutes. The benzopinacol should dissolve completely, and the solution will turn a reddish-brown color due to the iodine.
- After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature.

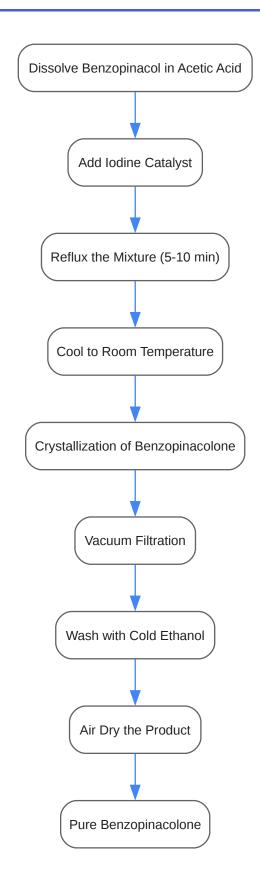






- As the solution cools, **benzopinacolone** will crystallize. The cooling can be completed in an ice bath to maximize crystal formation.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid and iodine.
- Allow the crystals to air dry completely.





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Caption: Experimental workflow for the synthesis of benzopinacolone.



Purification by Recrystallization

If further purification is required, **benzopinacolone** can be recrystallized.

Procedure:

- Dissolve the crude **benzopinacolone** in a minimum amount of hot benzene or a mixture of hot benzene and ligroin.[4]
- Gravity filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ligroin or hexane.
- Dry the crystals to obtain pure **benzopinacolone**.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

The progress of the pinacol rearrangement can be monitored by TLC to ensure the complete consumption of the starting material, benzopinacol.

TLC Conditions:

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:9 v/v). The optimal ratio may require some experimentation.
- Visualization: UV light (254 nm)

Procedure:

Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.



- Spot the TLC plate with a sample of the starting material (benzopinacol) and a sample of the reaction mixture at different time intervals. A co-spot (spotting both the starting material and the reaction mixture on the same lane) is also recommended for better comparison.
- Develop the TLC plate in a chamber containing the mobile phase.
- After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.
- Benzopinacol is more polar than benzopinacolone and will therefore have a lower Rf value.
 The reaction is complete when the spot corresponding to benzopinacol is no longer visible in the reaction mixture lane.

Safety and Handling

Benzopinacolone is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting.

- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area or a fume hood, especially when working with organic solvents.
- Avoid inhalation of dust and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

Benzopinacolone is a valuable compound for both pedagogical and research purposes in organic chemistry. Its synthesis via the pinacol rearrangement provides a clear and reliable example of a carbocation-mediated molecular rearrangement. The detailed structural, physical, and spectroscopic properties, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals working with this and related compounds. The straightforward synthesis and characterization make it an excellent model system for studying reaction mechanisms and developing synthetic methodologies.



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